

Evidence for TWS119's Neuroprotective Effects

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Tws119

CAS No.: 601514-19-6

Cat. No.: S007607

Get Quote

Disease Model	Key Findings and Effects	Proposed Mechanism of Action	Experimental Subjects & Dosage
Ischemic Stroke (Adult)	Improved long-term neurological recovery; enhanced angiogenesis and neural plasticity ; shifted microglia from pro-inflammatory to anti-inflammatory phenotype [1].	GSK-3 β inhibition, leading to activation of the Wnt/β-catenin signaling pathway [1].	Adult mice; 10 mg/kg , i.p., once daily from days 1-14 after stroke [1].
Hypoxic-Ischemic Brain Damage (Neonatal)	Improved brain tissue structure; reduced cell apoptosis ; increased expression of synaptic proteins (PSD-95, Synapsin-1); neuroprotection at 7 days post-injury [2].	Activated Wnt/β-catenin pathway (increased β -catenin, wnt3a/5a/7a); suppressed Notch signaling pathway (decreased Notch1, HES-1) [2].	3-day-old neonatal rats; 30 mg/kg , i.p., single dose 20 mins before hypoxia-ischemia [2].
Massive Cerebral Infarction (Bioinformatic Identification)	Identified via computational analysis as a top potential therapeutic agent to reverse the gene expression signature of massive stroke [3].	Proposed association with modulation of TLR/MyD88 signaling pathway, based on hub gene analysis [3].	Identification via CMap analysis; <i>in vivo</i> validation pending [3].

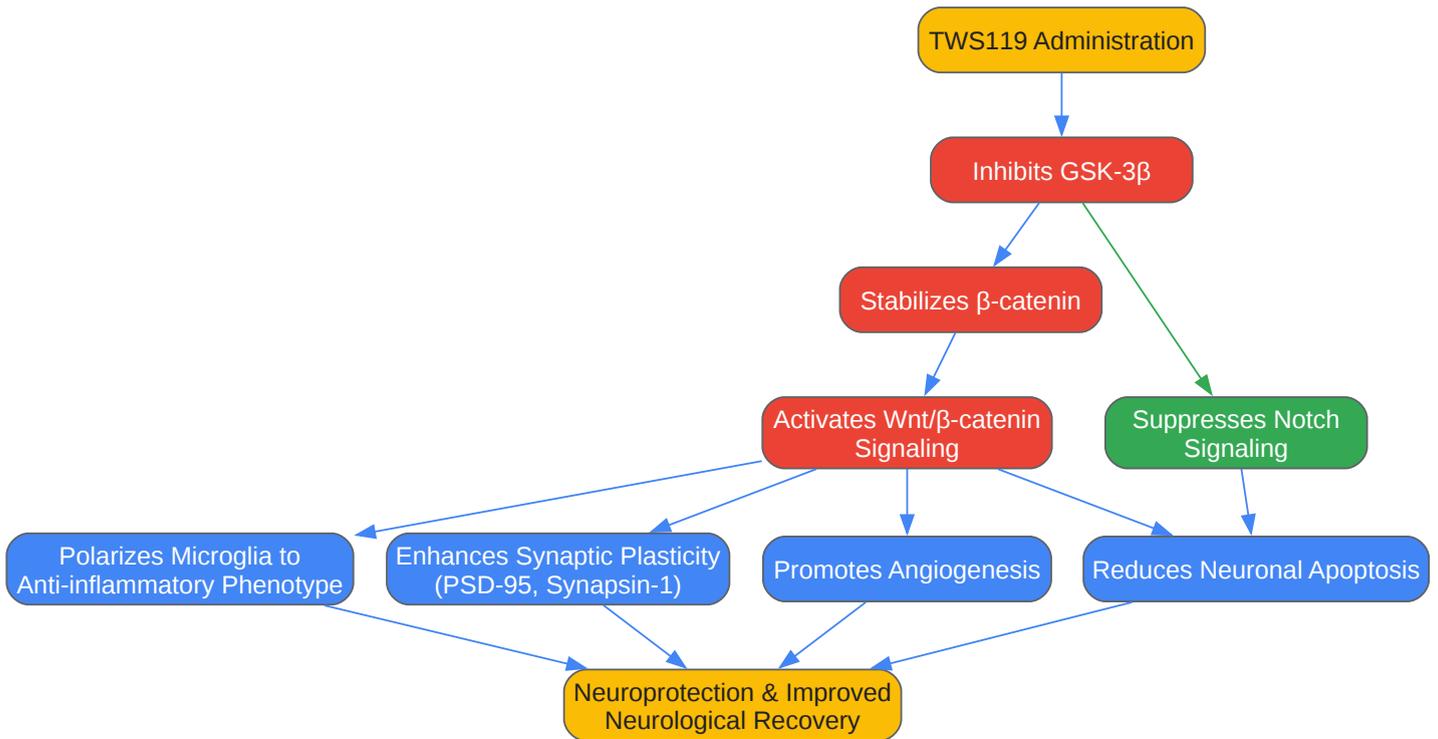
Detailed Experimental Protocols

For researchers aiming to replicate or build upon these studies, here is a summary of the key methodological details.

- **In Vivo Model of Ischemic Stroke (Adult):** The model was induced in adult male C57BL/6 mice (8-10 weeks old) by a **permanent distal Middle Cerebral Artery Occlusion (MCAO)** combined with 1 hour of hypoxia (8% oxygen) [1]. **TWS119** was administered via intraperitoneal injection once daily from day 1 to day 14 after the induction of stroke. Neurological deficits were monitored for up to 21 days. Tissues from the **peri-infarct cortex** were analyzed for angiogenesis, neural plasticity, microglial polarization, and inflammatory cytokines [1].
- **In Vitro Mechanistic Studies:** Primary microglia were isolated from neonatal mice. To induce a pro-inflammatory phenotype, cells were stimulated with **lipopolysaccharide (LPS, 100 ng/ml) plus interferon- γ (IFN- γ , 20 ng/ml)** for 24 hours [1]. **TWS119** (10 μ M) was applied concurrently with the inflammatory stimuli. To confirm the role of the Wnt pathway, a selective inhibitor (IWR-1, 10 μ M) was used to block the pathway and reverse the beneficial effects of **TWS119** [1].
- **Bioinformatic Screening for Therapeutic Agents:** The identification of **TWS119** for massive cerebral infarction involved analyzing public microarray data (GSE28731, GSE32529) from a mouse MCAO model [3]. After identifying differentially expressed genes (DEGs), hub genes (Myd88, Ccl3) were pinpointed. The **Connectivity Map (CMap)** database was then queried with the DEG signature to find compounds that could reverse it, with **TWS119** showing a high negative connectivity score [3].

Signaling Pathways of TWS119

The neuroprotective mechanism of **TWS119** can be visualized as a sequence of molecular events. The following diagram illustrates the primary pathway and its functional outcomes:



[Click to download full resolution via product page](#)

Interpretation of Findings and Future Directions

The evidence consistently shows that **TWS119** exerts its effects by inhibiting GSK-3 β . This inhibition has two major consequences: the primary activation of the neuroprotective **Wnt/ β -catenin** pathway and the secondary suppression of the **Notch** pathway [2]. This crosstalk leads to a cascade of beneficial effects, including reduced inflammation, less cell death, and enhanced structural repair in the brain [1] [2].

It is important to note that the neuroprotective efficacy and optimal dosage of **TWS119** appear to be **model-dependent and age-dependent**. For instance, a single high dose (30 mg/kg) was used in neonatal rats [2], while a prolonged regimen of a lower dose (10 mg/kg) was effective in adult mice [1].

For future research, several areas are critical:

- **Translational Gaps:** All current evidence is from preclinical animal models. Human studies are needed to validate safety and efficacy [4].
- **Therapeutic Window:** Determining how long after injury **TWS119** can be effectively administered is crucial for clinical relevance [4].
- **Delivery Methods:** Developing efficient delivery systems to get the compound across the blood-brain barrier remains a key challenge for central nervous system therapeutics [5].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Wnt canonical pathway activator TWS drives microglial... 119 [neuroinflammation.biomedcentral.com]
2. GSK-3 β inhibitor TWS alleviates hypoxic-ischemic brain damage... 119 [pubmed.ncbi.nlm.nih.gov]
3. Bioinformatic identification of hub genes Myd88 and Ccl3 ... [frontiersin.org]
4. Methodological Approaches to Experimental Evaluation of ... [pubmed.ncbi.nlm.nih.gov]
5. Neuroprotective Effects of Neurotrophic Factors in ... [genespub.org]

To cite this document: Smolecule. [Evidence for TWS119's Neuroprotective Effects]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b007607#tw119-neuroprotective-effects-evidence>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com